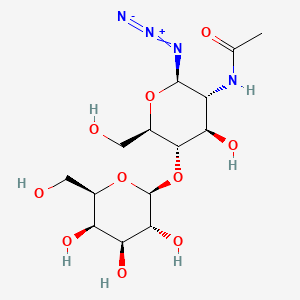

2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A simple one-step synthesis of beta-D-galactopyranosyl azide from o-nitrophenyl-beta-D-galactopyranoside and azide catalyzed by E461G-beta-galactosidase is described . The synthesis is quantitative in the presence of excess azide and only the beta anomer is produced .Chemical Reactions Analysis

Beta-D-galactopyranosyl azide is hydrolyzed by the beta-galactosidase of Escherichia coli to galactose and azide ion at a mechanistically significant rate . The reaction of glucose with the galactosylated enzyme has a second-order rate constant of kGlc = 1.2 x 10^4 M^-1 s^-1 .Applications De Recherche Scientifique

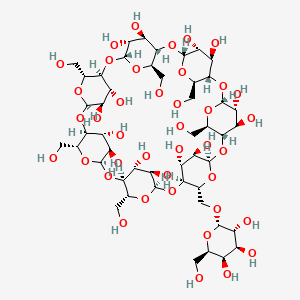

Polysaccharide Synthesis

One application of this compound is in the synthesis of complex polysaccharides. A study by Amvam-Zollo and Sinaÿ (1986) demonstrated the synthesis of a repeating branched tetrasaccharide with dioxa-type spacer-arms, utilizing beta-glycosides of 2-acetamido-2-deoxy-D-glucopyranose (Amvam-Zollo & Sinaÿ, 1986).

Mucin Fragment Synthesis

Another study by Thomas, Abbas, and Matta (1988) explored the synthesis of synthetic mucin fragments using this compound. This research could contribute to understanding mucin structures and their biological functions (Thomas, Abbas, & Matta, 1988).

Synthesis of T-antigen Trisaccharides

Paulsen and Paal (1983) conducted research on the synthesis of T-antigen trisaccharides using derivatives of 2-acetamido-2-deoxy-beta-D-galactopyranosyl chloride. These trisaccharides are significant for understanding immunological responses (Paulsen & Paal, 1983).

Synthesis of Glycosyl Nucleosides

Zhang et al. (2003) investigated the synthesis of 2-amino-2-deoxy-beta-glycosyl-(1-->5)-nucleosides using derivatives of this compound. This research is crucial for understanding the interactions of glycosyl nucleosides with RNA, which can have implications in biotechnology and medicine (Zhang et al., 2003).

Synthesis of Metastatic Inhibitors

Research by Zhu, Ding, and Cai (1996) focused on the synthesis of tetrasaccharides as potential metastatic inhibitors. This study highlights the role of this compound in cancer research and potential therapeutic applications (Zhu, Ding, & Cai, 1996).

Glycosylation for Cell Wall Polysaccharide Synthesis

Koto et al. (1999) described a synthesis method using 2-azido derivatives for glycosylation, essential for the synthesis of cell wall polysaccharides. This is significant for understanding bacterial cell walls and developing antibiotics (Koto et al., 1999).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-azido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O10/c1-4(21)16-7-9(23)12(6(3-20)26-13(7)17-18-15)28-14-11(25)10(24)8(22)5(2-19)27-14/h5-14,19-20,22-25H,2-3H2,1H3,(H,16,21)/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVRAOFCZKOGIO-LODBTCKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)OC2C(C(C(C(O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746927 |

Source

|

| Record name | N-[(2R,3R,4R,5S,6R)-2-Azido-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide | |

CAS RN |

187988-46-1 |

Source

|

| Record name | N-[(2R,3R,4R,5S,6R)-2-Azido-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)

![Hydrazinecarboxylic acid, [(ethylamino)methoxymethylene]-, ethyl ester (9CI)](/img/no-structure.png)

![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)

![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)